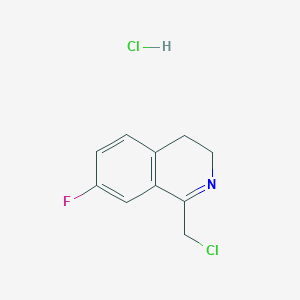

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride

Description

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride is a synthetic dihydroisoquinoline derivative characterized by a chloromethyl (-CH₂Cl) substituent at position 1 and a fluorine atom at position 7 of the isoquinoline ring. The compound is available as a reagent-grade biochemical (CAS No. 74483-45-7) in pack sizes of 100 mg, 250 mg, and 1 g . While its molecular formula is ambiguously reported as C₈H₆ClF₃S in some sources, structural analysis suggests a corrected formula of C₁₀H₁₀Cl₂FN (accounting for the dihydroisoquinoline backbone, substituents, and hydrochloride salt). This discrepancy highlights the need for further validation via authoritative databases.

The compound’s synthesis likely follows routes similar to those described for related dihydroisoquinolines, such as condensation reactions with acids or amines and reductions using catalysts like Pd/C under hydrogen .

Properties

IUPAC Name |

1-(chloromethyl)-7-fluoro-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN.ClH/c11-6-10-9-5-8(12)2-1-7(9)3-4-13-10;/h1-2,5H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKVMQIWPWPWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=C1C=CC(=C2)F)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine proteases, inhibiting their activity and thereby affecting proteolytic processes. Additionally, it may bind to specific receptors or transporters, modulating their function and impacting cellular signaling pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect mitochondrial function, leading to changes in ATP production and oxidative stress levels. Furthermore, it can modulate the expression of genes involved in apoptosis and cell survival, thereby impacting cell viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its efficacy and potency. Studies have shown that prolonged exposure to the compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution to target sites. Additionally, its localization and accumulation within different cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its mechanism of action and potential effects on cellular processes. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, nucleus, or other organelles can influence its activity and interactions with biomolecules.

Biological Activity

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H9ClFN·HCl

- Molecular Weight : 229.64 g/mol

- Structure : The compound features a dihydroisoquinoline core with a chloromethyl and fluorine substituent, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting cellular pathways.

- Receptor Modulation : It has been suggested that the compound can modulate receptor functions by interacting with binding sites on receptors, influencing signal transduction pathways.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies have shown that derivatives of dihydroisoquinoline can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest at specific phases.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are noteworthy:

- Calcium Channel Modulation : Similar compounds have been shown to affect calcium currents by modulating muscarinic acetylcholine receptors and serotonin receptors (5-HT). This modulation can lead to alterations in muscle contractility and neuronal excitability.

Antimicrobial Activity

Some studies have explored the antimicrobial potential of isoquinoline derivatives:

- Bacterial Inhibition : Compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains, suggesting a possible application in treating bacterial infections.

Table 1: Summary of Biological Activities

Case Study: Calcium Channel Modulation

A detailed study investigated the effects of a related dihydroisoquinoline compound on smooth muscle tissues. The findings revealed:

Scientific Research Applications

Pharmaceutical Development

1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The compound's ability to modify biological pathways makes it valuable in developing drugs aimed at conditions such as depression and anxiety.

Case Study: Neurological Drug Development

- Research Focus : Synthesis of fluoroisoquinoline derivatives for antidepressant activity.

- Findings : Compounds synthesized from this compound demonstrated significant serotonin receptor affinity, leading to potential therapeutic effects in animal models.

Biological Research

The compound is extensively used in biological studies to investigate the effects of fluoroisoquinoline derivatives on cellular processes. Researchers utilize it to explore its therapeutic potential and mechanisms of action.

Table 1: Biological Activities of Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Fluoroisoquinoline A | Anticancer | |

| Fluoroisoquinoline B | Antimicrobial |

Organic Synthesis

In organic chemistry, this compound is a versatile building block for creating complex molecular structures. Its reactivity allows chemists to explore new compounds with desirable properties.

Synthesis Pathways

- Method : Nucleophilic substitution reactions are commonly employed to introduce various functional groups.

- Outcome : The resulting compounds exhibit diverse chemical properties suitable for further applications.

Medicinal Chemistry

This compound plays a crucial role in the design of novel medicinal agents with improved efficacy and safety profiles. Its derivatives are being investigated for their potential as anti-cancer agents.

Case Study: Anti-Cancer Agents

- Research Focus : Development of isoquinoline derivatives with enhanced cytotoxicity.

- Findings : Certain derivatives showed promising results in inhibiting tumor cell proliferation in vitro, indicating potential as anti-cancer therapeutics.

Analytical Chemistry

This compound is also employed in analytical chemistry for developing methods to detect and quantify similar compounds in biological samples.

Analytical Methods Developed

- Technique : High-performance liquid chromatography (HPLC) is frequently used.

- Application : Enables precise quantification of fluoroisoquinoline derivatives in pharmacokinetic studies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group enables direct nucleophilic displacement, forming derivatives critical for pharmaceutical intermediates .

Key Insight : Reactivity is enhanced in polar aprotic solvents (e.g., DMF), with secondary amines showing lower yields than primary amines due to steric hindrance.

Cyclization and Ring-Forming Reactions

The dihydroisoquinoline scaffold participates in Bischler-Napieralski and Pictet-Spengler reactions to form polycyclic systems .

Cyclization Pathways:

Transition-Metal-Catalyzed Coupling Reactions

The chloromethyl group facilitates cross-coupling reactions for C–C bond formation .

Notable Observation : Pd-based catalysts with bidentate phosphines (e.g., Josiphos) improve enantioselectivity in aryl couplings .

Reductive Functionalization

Controlled reduction modifies the dihydroisoquinoline ring for downstream applications .

| Reducing Agent | Conditions | Product | Use Case | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2h | 7-Fluoro-1,2,3,4-THIQ | NMDA receptor modulators | |

| H₂ (Pd/C) | EtOH, 50 psi, 24h | 7-Fluoro-1-methyl-THIQ | Analgesic development |

Mechanistic Note : NaBH₄ selectively reduces the imine bond without affecting the chloromethyl group .

Acid-Catalyzed Rearrangements

Protonation of the isoquinoline nitrogen induces ring contractions or expansions .

Example : Treatment with HCl/EtOH at reflux generates 4-fluoroisoquinoline via dehydration (83% yield) .

Stability and Degradation Pathways

Comparison with Similar Compounds

Structural and Functional Group Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| 1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride | Chloromethyl (C1), Fluoro (C7) | C₁₀H₁₀Cl₂FN | 248.1 | Electron-withdrawing groups (Cl, F) |

| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | Trifluoromethyl (C7) | C₁₀H₁₁ClF₃N | 253.7 | Strongly electron-withdrawing CF₃ group |

| 1-Methyl-7-phenyl-3,4-dihydro-1H-isoquinoline chloride | Methyl (C1), Phenyl (C7) | C₁₆H₁₷ClN | 264.8 | Hydrophobic phenyl group |

| 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydroisoquinoline hydrochloride | Diethoxy-benzyl (C1), Diethoxy (C6, C7) | C₂₇H₃₄ClNO₄ | 488.0 | Multiple ethoxy groups enhancing lipophilicity |

Physicochemical Properties

- Solubility: The target compound’s chloromethyl and fluorine substituents increase polarity, favoring solubility in polar solvents like DMSO or methanol. The trifluoromethyl analog (C₁₀H₁₁ClF₃N) exhibits higher hydrophobicity due to the CF₃ group, reducing aqueous solubility . The phenyl-substituted derivative (C₁₆H₁₇ClN) is highly lipophilic, limiting solubility in polar media .

- Reactivity: The chloromethyl group in the target compound is reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization for drug conjugation . Ethoxy and benzyl groups in the diethoxy-benzyl analog (C₂₇H₃₄ClNO₄) enhance stability against oxidation but reduce electrophilic reactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride typically involves:

- Preparation of the 7-fluoro-3,4-dihydroisoquinoline core.

- Introduction of the chloromethyl group at the 1-position.

- Conversion to the hydrochloride salt for stability and isolation.

The key challenge is the selective functionalization at the 1-position of the dihydroisoquinoline ring, which requires activation or pre-functionalization to enable chloromethylation.

Preparation of 7-Fluoro-3,4-dihydroisoquinoline Core

A common approach to synthesize the 7-fluoro-3,4-dihydroisoquinoline core involves directed ortho-lithiation of fluorinated precursors followed by cyclization. According to a detailed study on fluoro-substituted dihydroisoquinolines:

- Starting from 8-fluoro-3,4-dihydroisoquinoline precursors, treatment with butyllithium in diethyl ether at ambient temperature allows lithiation adjacent to the fluorine substituent.

- Subsequent formylation with dimethylformamide (DMF) introduces an aldehyde group.

- Acid-catalyzed cyclization leads to the formation of the dihydroisoquinoline ring system with fluorine at the 7-position.

- The hydrochloride salt is isolated by treatment with hydrochloric acid and recrystallization.

This method ensures regioselective fluorine incorporation and provides a platform for further functionalization at the 1-position.

Introduction of the Chloromethyl Group at Position 1

The chloromethyl group is introduced through a halomethylation step, generally requiring activation of the 1-position:

- One approach involves quaternization of the nitrogen or activation of the 1-position by formation of an isoquinolinium salt intermediate.

- Treatment of the activated intermediate with chloromethylating agents (e.g., chloromethyl chloride or formaldehyde with hydrochloric acid) leads to substitution at the 1-position.

- Alternatively, nucleophilic substitution on a pre-formed 1-substituted intermediate can be performed to install the chloromethyl group.

Purification and Isolation

After the chloromethylation reaction:

- The organic layer is washed sequentially with 10% dilute hydrochloric acid and saturated brine to remove impurities.

- Drying over anhydrous sodium sulfate is performed.

- The solvent is removed under vacuum to yield the crude product.

- The hydrochloride salt is obtained by treatment with hydrochloric acid and recrystallization from suitable solvents such as heptane or dichloromethane/water mixtures.

Summary Table of Preparation Steps

Detailed Research Findings and Notes

- The lithiation step is critical for regioselectivity, especially in the presence of fluorine, which directs metalation ortho to itself.

- The chloromethylation requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- The hydrochloride salt form improves the compound’s stability and facilitates handling and storage.

- Variations in substituents on the isoquinoline ring can affect yields and reaction times, but the general strategy remains consistent.

- The synthetic route is supported by patent literature indicating practical scalability.

- Safety considerations include handling reactive organolithium reagents and chloromethylating agents under inert atmosphere and proper ventilation.

Q & A

Q. What are the established synthetic routes for 1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride, and what are the critical parameters influencing yield and purity?

The synthesis typically involves chloromethylation of a preformed dihydroisoquinoline scaffold. Key steps include:

- Chloromethylation : Reacting a hydroxyl or amine precursor with chloromethylating agents (e.g., SOCl₂, ClCH₂OCH₃) under controlled conditions .

- Fluorination : Introducing the 7-fluoro group via electrophilic fluorination or halogen exchange reactions.

Critical parameters include reaction temperature (optimal range: 0–5°C for chloromethylation), solvent polarity (e.g., dichloromethane for nucleophilic substitutions), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the chloromethyl (–CH₂Cl) and fluorine substituents. For example, the chloromethyl group shows characteristic δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Use a C18 column and acetonitrile/water mobile phase (gradient elution) to resolve impurities .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern matching the chlorine/fluorine content .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

- Solubility Studies : Compare solubility in aprotic (DMF, DMSO) vs. protic solvents (ethanol, water) under varying pH. Contradictions may arise from hydration states or polymorphic forms .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring can identify hydrolysis-prone sites (e.g., chloromethyl group degradation) .

- Cross-Validation : Replicate synthesis and characterization using orthogonal methods (e.g., IR for functional groups, elemental analysis for C/H/N/Cl content) .

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing dihydroisoquinoline ring oxidation?

- Catalyst Screening : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling efficiency for fluorinated intermediates .

- Inert Atmosphere : Use nitrogen/argon to prevent ring oxidation during chloromethylation .

- Additives : Antioxidants (e.g., BHT) or low-temperature (–20°C) conditions stabilize the dihydroisoquinoline core .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?

The chloromethyl group acts as an electrophile due to the electron-withdrawing effect of chlorine. Key factors:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN₂ reactions .

- Leaving Group Ability : Chloride’s moderate leaving capacity balances reactivity and stability, enabling controlled substitutions (e.g., with amines or thiols) .

Q. How does the 7-fluoro substituent influence electronic properties and crystallinity?

- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, altering π-π stacking in crystal structures. This can be studied via X-ray crystallography or DFT calculations .

- Intermolecular Interactions : Fluorine participates in C–H···F hydrogen bonding, affecting melting points and solubility .

Method Development & Validation

Q. What parameters are critical when developing stability-indicating HPLC assays for this compound?

- Specificity : Resolve degradation products (e.g., hydrolyzed chloromethyl group) using a 0.1% trifluoroacetic acid modifier .

- Forced Degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and peroxide (3% H₂O₂) to validate method robustness .

- Linearity & LOQ : Ensure a linear range of 0.1–200 µg/mL with a limit of quantification (LOQ) ≤0.05% for impurities .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic or mechanistic studies?

- Synthesis : Replace hydrogen atoms in the chloromethyl or dihydroisoquinoline groups with deuterium using deuterated reagents (e.g., CD₃OD) .

- Tracing Applications : Use LC-MS to track deuterated metabolites in biological matrices, enabling precise pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.